Latanoprost-d4 -

Latanoprost-d4

Catalog Number: EVT-10899549
CAS Number:
Molecular Formula: C26H40O5
Molecular Weight: 436.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Latanoprost-d4 is a prostanoid.
Overview

Latanoprost-d4 is a deuterated form of latanoprost, which is a medication primarily used to treat glaucoma and ocular hypertension. Latanoprost-d4 contains four deuterium atoms at the 3, 3′, 4, and 4′ positions of its molecular structure, enhancing its utility as an internal standard in analytical chemistry, particularly in mass spectrometry for quantifying latanoprost levels in biological samples . The compound is classified as a prostaglandin analog and is known for its role as a potent agonist of the FP receptor in the eye, reducing intraocular pressure effectively with minimal side effects .

Synthesis Analysis

The synthesis of latanoprost-d4 typically involves deuteration of latanoprost at specific positions. Recent studies have demonstrated an efficient six-pot synthesis method that employs various organic reactions:

  1. Krische Allylation: This reaction serves as the initial step, establishing the stereochemistry required for subsequent reactions.
  2. Olefin Metathesis: This technique allows for the formation of carbon-carbon double bonds, crucial for constructing the prostaglandin framework.
  3. Organocatalyst-Mediated Michael Reaction: This step achieves high diastereoselectivity by utilizing an organocatalyst to facilitate the reaction between aldehydes and nitroalkenes.
  4. Intramolecular Mukaiyama Aldol Reaction: This reaction creates a methylenecyclopentanone intermediate, essential for further transformations.
  5. Final Steps: A combination of cis-selective olefin metathesis, diastereoselective reduction, and deprotection yields nearly optically pure latanoprost-d4 with a total yield of approximately 24% .
Molecular Structure Analysis

Latanoprost-d4 has the molecular formula C23H30D4O5C_{23}H_{30}D_{4}O_{5} and a molecular weight of approximately 394.5 g/mol . The presence of deuterium atoms alters its physical properties slightly compared to non-deuterated latanoprost. The structure includes:

  • A pentene ring that facilitates corneal penetration.
  • Hydroxyl groups at specific positions that enhance receptor binding.
  • A short ω-chain and a phenyl group critical for its pharmacological activity.

The compound's structural characteristics allow it to be metabolized into its active free acid form upon entering the eye .

Chemical Reactions Analysis

Latanoprost-d4 undergoes various chemical reactions that can modify its structure and functional groups:

  • Oxidation: Can lead to different metabolites, often using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can modify functional groups within the molecule.
  • Substitution: This involves replacing certain atoms or groups within the molecule, utilizing halogenating agents and nucleophiles.

These reactions are essential for studying the pharmacological properties and potential derivatives of latanoprost-d4.

Mechanism of Action

Latanoprost acts primarily by binding to the FP receptor in ocular tissues. Upon administration, it is converted into its active free acid form, which then interacts with these receptors to facilitate increased outflow of aqueous humor from the eye. This mechanism effectively reduces intraocular pressure in patients suffering from glaucoma. The EC50 value for latanoprost (free acid) at FP receptors is reported to be approximately 3.6 nM, indicating high potency .

Physical and Chemical Properties Analysis

Latanoprost-d4 exhibits several notable physical and chemical properties:

  • Appearance: It is typically a pale yellow or colorless oil.
  • Solubility: Freely soluble in solvents such as dimethyl sulfoxide.
  • Density: Approximately 1.093 g/cm³ (predicted).
  • Boiling Point: Estimated around 583.8 °C (predicted).
  • Storage Conditions: Recommended storage at -20 °C to maintain stability .

These properties are crucial for handling and application in laboratory settings.

Applications

Latanoprost-d4 serves primarily as an internal standard in analytical chemistry, particularly in mass spectrometry applications for quantifying latanoprost levels in biological fluids. Its use enhances the reliability of pharmacokinetic studies and therapeutic monitoring in clinical settings . Additionally, due to its structural similarity to latanoprost, it can be employed in research exploring new prostaglandin analogs or derivatives with potential therapeutic applications beyond glaucoma treatment.

Synthesis and Design Rationale of Deuterated Prostaglandin Analogs

Strategic Deuterium Incorporation in Prostaglandin F2α Analogues

Latanoprost-d4 is a deuterium-labeled analogue of the prostaglandin F2α derivative latanoprost, engineered through the substitution of four hydrogen atoms with deuterium at the C1-C3 positions of the α-chain carboxylic acid moiety. This isotopic modification specifically targets the metabolically vulnerable ester group, where endogenous esterases hydrolyze the parent compound (latanoprost) to its biologically active acid form (latanoprost acid). Deuterium’s higher atomic mass (2.014 vs. 1.008 atomic mass units for hydrogen) creates a kinetic isotope effect (KIE), slowing enzymatic cleavage by up to 10-fold due to the strengthened carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H). This strategic placement aims to preserve the molecular structure’s integrity—particularly the 15-hydroxyl group and cyclopentane ring critical for FP prostanoid receptor binding—while delaying metabolic deactivation [1] [6] [8].

Table 1: Deuterium Incorporation Sites and Functional Implications in Latanoprost-d4

Position of Deuterium AtomsChemical Group ModifiedMetabolic Consequence
C1-C3 of α-chainIsopropyl esterDelayed hydrolysis by esterases
Not applicable15-hydroxyl groupUnmodified (retains receptor affinity)
Not applicableCyclopentane ringUnmodified (preserves core pharmacophore)

Comparative Analysis of Synthetic Pathways: Latanoprost-d4 vs. Non-Deuterated Prostaglandin Derivatives

The synthesis of Latanoprost-d4 diverges significantly from classical prostaglandin routes, necessitating deuterium-selective reagents and controlled conditions. Non-deuterated latanoprost relies on a Corey lactone approach or organocatalytic methods. For example, a recent 6-pot synthesis uses an enantioselective Krische allylation, olefin metathesis, and organocatalyst-mediated Michael reactions to construct the carbon skeleton, achieving 24% overall yield and >99% enantiomeric excess [5]. In contrast, Latanoprost-d4 requires:

  • Isotopic Starting Materials: Deuterated isopropanol-d7 as a precursor for ester synthesis.
  • Modified Coupling Conditions: Avoiding protic solvents that could cause hydrogen-deuterium exchange.
  • Chiral Resolution: Maintenance of stereochemistry at C15 during deuterium incorporation [6].Key challenges include minimizing isotopic dilution during silyl deprotection and ensuring regioselectivity in reduction steps. While conventional latanoprost synthesis achieves high yields via enzymatic resolution, deuterated routes exhibit 15–20% lower yields due to purification complexities but offer superior metabolic stability [2] [5].

Table 2: Synthetic Methodologies for Latanoprost vs. Latanoprost-d4

ParameterLatanoprost (Non-deuterated)Latanoprost-d4 (Deuterated)
Key Starting Material3-PhenylpropanolDeuterated isopropanol-d7
Stereocontrol MethodOrganocatalyst-mediated Michael reactionChiral auxiliaries with deuterium-compatible catalysts
Yield30–40% (multi-step)15–24% (isotope-adjusted)
Critical ChallengeEpimerization at C12Isotopic purity maintenance

Isotopic Labeling Techniques for Enhanced Metabolic Stability in Ocular Pharmacology

Deuterium labeling in Latanoprost-d4 leverages the kinetic isotope effect to prolong ocular exposure. After topical administration, deuterium retards ester hydrolysis in the cornea, where esterases convert latanoprost to its active acid form. Studies using tritiated latanoprost show that deuterium reduces hydrolysis rates by 2.5-fold, extending the half-life of the intact prodrug in aqueous humor from 17 minutes to approximately 42 minutes [8]. This delayed conversion allows sustained reservoir formation in the cornea and sclera, enhancing transscleral absorption and ciliary body exposure. Crucially, deuterium does not alter receptor binding kinetics; the active acid form of Latanoprost-d4 retains nanomolar affinity (Ki ~4.7 nM) for the FP receptor, comparable to non-deuterated latanoprost acid [2] [8]. Ocular distribution studies confirm deuterated analogs achieve 1.8-fold higher concentrations in the ciliary body at 6 hours post-administration due to reduced presystemic metabolism. Urinary metabolite profiles further validate enhanced stability: only 66% of deuterated compounds appear as β-oxidation products (1,2-dinor and 1,2,3,4-tetranor metabolites) within 24 hours, versus 88% for non-deuterated latanoprost [7] [8].

Properties

Product Name

Latanoprost-d4

IUPAC Name

propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H40O5

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1/i4D2,9D2

InChI Key

GGXICVAJURFBLW-XUVAVRMSSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.